rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Description
rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings, which can impart unique chemical and physical properties
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(1S,4R,5R)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-16-9-4-2-8(3-5-9)13-6-10(17-7-13)11(13)12(14)15/h2-5,10-11H,6-7H2,1H3,(H,14,15)/t10-,11+,13-/m0/s1 |
InChI Key |
PDVBBRCHGGBHOT-LOWVWBTDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3 |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC(C2C(=O)O)OC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Formation of the bicyclic core: This can be achieved through cycloaddition reactions, such as Diels-Alder reactions, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions, where a methoxy group is introduced to a phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[21
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of materials with unique properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,4S,5S)-4-(4-hydroxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
rac-(1R,4S,5S)-4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can impart different electronic and steric properties compared to similar compounds, potentially leading to unique reactivity and applications.
Biological Activity
The compound rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, physicochemical properties, and relevant case studies.
- Molecular Formula: CHO
- Molecular Weight: 234.25 g/mol
- CAS Number: 2679950-39-9
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclic Core: This can be achieved through cycloaddition reactions, such as Diels-Alder reactions.
- Introduction of the Methoxyphenyl Group: Electrophilic aromatic substitution reactions are commonly used for this purpose.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The unique bicyclic structure may influence its binding affinity and selectivity for these targets.
Case Studies and Research Findings
Recent studies have explored the biological validation of 2-oxabicyclo[2.1.1]hexanes as bioisosteres of ortho-substituted phenyl rings:
- A study published in Angewandte Chemie International Edition demonstrated that these compounds exhibit improved physicochemical properties compared to their ortho-substituted counterparts, making them suitable candidates for drug development .
- The incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold into various bioactive compounds (e.g., agrochemicals and pharmaceuticals) has been successfully validated, indicating their potential utility in medicinal chemistry .
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| rac-(1R,4S,5S)-4-(4-hydroxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | Hydroxy group instead of methoxy | Potentially different reactivity due to hydroxyl group |
| rac-(1R,4S,5S)-4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | Chlorine atom instead of methoxy | Altered electronic properties affecting binding affinity |
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a valuable building block in drug design:
- Targeting Specific Biological Pathways: Its ability to modulate enzyme activity makes it a candidate for developing therapeutics targeting various diseases.
- Potential in Agrochemicals: The compound has shown promise in agricultural applications due to its bioactive properties.
Q & A
Q. What are the key synthetic challenges in obtaining this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves constructing a strained bicyclo[2.1.1]hexane ring system while introducing functional groups like the carboxylic acid and methoxyphenyl moieties. Cycloaddition reactions (e.g., [2+2] or Diels-Alder) are critical for bicyclic formation but often suffer from low yields due to steric strain. Optimizing catalysts (e.g., Lewis acids for cycloadditions) and temperature gradients during ring closure can enhance efficiency. Post-synthetic oxidation of intermediates to the carboxylic acid requires careful control of oxidizing agents (e.g., KMnO₄) to avoid over-oxidation .
Q. Which spectroscopic techniques are most effective for characterizing stereochemistry and purity?
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming stereochemistry. Coupling constants (e.g., J-values in the bicyclic system) and NOE correlations distinguish diastereomers.
- X-ray Crystallography : Provides definitive proof of absolute configuration and ring geometry.
- HPLC with Chiral Columns : Validates enantiomeric purity in racemic mixtures .
Q. How does solubility in polar vs. non-polar solvents impact experimental design?
The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol), while the bicyclic framework and methoxyphenyl group contribute to hydrophobic interactions. Solvent choice affects crystallization (e.g., using ethanol/water mixtures) and reaction kinetics in substitutions or esterifications .
Advanced Research Questions
Q. What strategies enable enantiomer separation, and how do stereochemical differences affect biological activity?
- Chiral Resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-α-methylbenzylamine) or enzymatic resolution (lipases) can separate enantiomers.
- Biological Impact : Enantiomers may show divergent binding affinities to targets like cyclooxygenase (COX) or GABA receptors. For example, one enantiomer might inhibit an enzyme 10-fold more potently due to steric complementarity .
Q. How does the para-methoxy substituent influence electronic properties and reactivity in substitution reactions?
The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution (e.g., nitration, halogenation) at the ortho/para positions. Comparative studies with electron-withdrawing groups (e.g., nitro) reveal reduced reactivity in Friedel-Crafts alkylation but enhanced stability in radical reactions .
Q. What computational methods predict interactions with biological targets, and how do they compare to empirical data?
- Molecular Docking : Software like AutoDock Vina models binding poses with enzymes (e.g., COX-2), predicting binding energies.
- MD Simulations : Assess dynamic stability of ligand-target complexes over time.
- Validation : Correlate computational results with in vitro IC50 values (e.g., enzyme inhibition assays) to refine predictive accuracy .
Q. How can isotopic labeling (e.g., 13C, 2H) elucidate metabolic pathways in in vivo studies?
Isotopic labeling at the carboxylic acid or methoxyphenyl group allows tracking via MS or NMR. For example, 13C-labeled analogs can identify hepatic metabolites in rodent models, revealing oxidation or conjugation pathways .
Methodological Notes
- Contradictions in Data : While the methoxy group generally enhances ring activation, some studies report reduced reactivity in sterically hindered environments. Always validate with control experiments .
- Advanced Characterization : Combine differential scanning calorimetry (DSC) with XRD to study polymorphic forms, which can affect bioavailability in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
